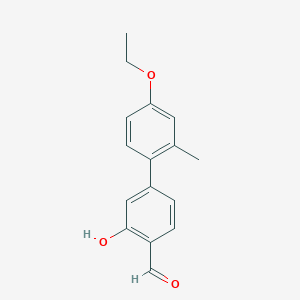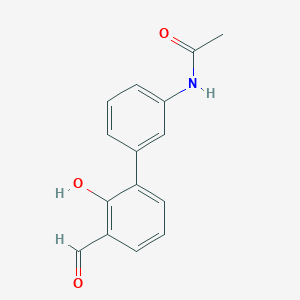
6-(3-Acetylaminophenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Acetylaminophenyl)-2-formylphenol, 95% (6-AAPF-95) is a chemical compound with a wide range of applications, from pharmaceuticals to cosmetics. It is a derivative of phenol, an aromatic organic compound with a wide range of uses in industry and medicine. 6-AAPF-95 is a white crystalline compound with a melting point of 79-81°C and a boiling point of 174-176°C. It is a relatively stable compound with a moderate vapor pressure and a low water solubility.
Wissenschaftliche Forschungsanwendungen
6-(3-Acetylaminophenyl)-2-formylphenol, 95% has a wide range of applications in scientific research. It is used as an analytical reagent, as a catalyst in organic synthesis, and as a starting material for the synthesis of a variety of compounds. It is also used in the synthesis of pharmaceuticals, cosmetics, and other specialty chemicals.
Wirkmechanismus
6-(3-Acetylaminophenyl)-2-formylphenol, 95% has a number of biologically active properties. It is known to inhibit the enzyme cyclooxygenase, which is involved in the production of prostaglandins, and thus can act as an anti-inflammatory agent. It also has antioxidant and antifungal activity, and can act as a photosensitizer, increasing the sensitivity of certain cells to light.
Biochemical and Physiological Effects
6-(3-Acetylaminophenyl)-2-formylphenol, 95% has a number of biochemical and physiological effects. It is known to inhibit the enzyme cyclooxygenase and thus can act as an anti-inflammatory agent. It also has antioxidant activity, which can help to protect cells from oxidative damage. In addition, it can act as a photosensitizer, increasing the sensitivity of certain cells to light.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3-Acetylaminophenyl)-2-formylphenol, 95% has a number of advantages and limitations for use in laboratory experiments. One advantage is that it is relatively stable, with a moderate vapor pressure and low water solubility. In addition, it is a white crystalline compound with a melting point of 79-81°C and a boiling point of 174-176°C, making it easy to handle and store. On the other hand, it is a relatively expensive compound, and its effects on biological systems are still not fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on 6-(3-Acetylaminophenyl)-2-formylphenol, 95%. One area of research is to further investigate its effects on biological systems, including its effects on inflammation and oxidative stress. Another potential direction is to explore its potential applications in the development of novel pharmaceuticals and other specialty chemicals. Additionally, further research into its mechanism of action and its interactions with other compounds could help to reveal new ways in which it can be used. Finally, research into its synthesis and production could help to reduce costs and improve efficiency.
Synthesemethoden
6-(3-Acetylaminophenyl)-2-formylphenol, 95% is synthesized from phenol and acetic anhydride in a two-step process. In the first step, phenol is reacted with acetic anhydride in the presence of a catalyst, such as sulfuric acid, to form 6-acetylaminophenol. This compound is then reacted with formic acid in the presence of a catalyst, such as p-toluenesulfonic acid, to form 6-(3-Acetylaminophenyl)-2-formylphenol, 95%.
Eigenschaften
IUPAC Name |
N-[3-(3-formyl-2-hydroxyphenyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10(18)16-13-6-2-4-11(8-13)14-7-3-5-12(9-17)15(14)19/h2-9,19H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTDMYCNGHWWZKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685222 |
Source


|
| Record name | N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Acetylaminophenyl)-2-formylphenol | |
CAS RN |
1261919-23-6 |
Source


|
| Record name | N-(3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



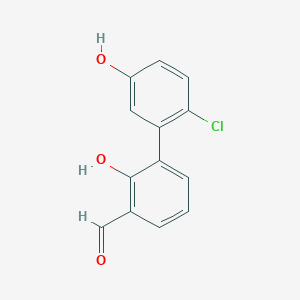

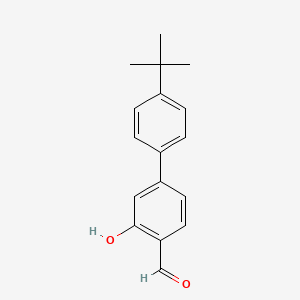

![2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378383.png)
![5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378389.png)

![2-Formyl-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378410.png)
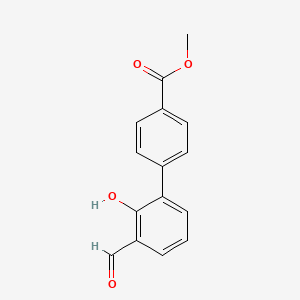
![2-Formyl-6-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378425.png)

